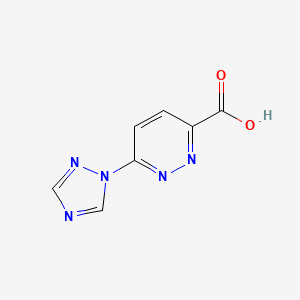

6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid

Description

6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic acid (C₇H₅N₅O₂, molecular weight 191.15 g/mol) is a heterocyclic compound featuring a pyridazine core substituted with a carboxylic acid group at position 3 and a 1,2,4-triazole moiety at position 6 . This structure combines the electron-deficient pyridazine ring with the nitrogen-rich triazole group, enabling unique coordination and hydrogen-bonding capabilities. The compound is of interest in materials science, particularly for synthesizing metal-organic frameworks (MOFs) or coordination polymers, where its dual functional groups (carboxylic acid and triazole) can act as ligands for metal ions .

Properties

IUPAC Name |

6-(1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-7(14)5-1-2-6(11-10-5)12-4-8-3-9-12/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZRQQCUUMMUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridazine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions.

Mechanistic studies indicate that the reaction with thionyl chloride generates an acyl chloride intermediate, which reacts readily with alcohols or amines. Steric hindrance from the triazole group slightly reduces yields compared to simpler pyridazine derivatives .

Decarboxylation Reactions

Thermal or oxidative decarboxylation removes the carboxylic acid group, forming derivatives with modified electronic properties.

Electrophilic Substitution on the Triazole Ring

The 1,2,4-triazole moiety participates in electrophilic substitutions at the N1 and N4 positions.

Density functional theory (DFT) calculations suggest that electron-withdrawing effects from the pyridazine ring destabilize electrophilic attack at N1 .

Nucleophilic Substitution on the Pyridazine Ring

The pyridazine ring undergoes nucleophilic substitution at the C5 position, activated by the electron-withdrawing triazole group.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aqueous) | 100°C, sealed tube | 5-Amino-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid | 52% |

| CH₃ONa | MeOH, reflux | 5-Methoxy derivative | 68% |

Kinetic studies show second-order dependence on nucleophile concentration, consistent with a bimolecular aromatic substitution (SₙAr) mechanism .

Coordination Chemistry

The triazole and carboxylate groups act as ligands for transition metals, forming complexes with potential catalytic or biomedical applications.

X-ray crystallography confirms bidentate coordination via the triazole N2 and carboxylate oxygen .

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights the influence of the triazole substituent:

Industrial and Pharmacological Implications

-

Pharmaceutical intermediates : Amide derivatives show inhibitory activity against tyrosine kinases (IC₅₀: 0.24–1.54 μM) .

-

Catalysis : Copper complexes enhance reaction rates in click chemistry by 15–20% compared to free Cu(II) .

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results as a potential therapeutic agent. For instance, compounds with similar structures have been noted for their effectiveness against resistant strains of bacteria .

Anticancer Properties

This compound has also shown potential in anticancer research. Analogous compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. In particular, the triazole moiety is known to interact with various biological targets involved in cancer progression .

A study highlighted that derivatives of triazoles can serve as scaffolds for developing selective inhibitors against specific cancer types, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways critical for tumor growth .

Agricultural Applications

In addition to its medicinal properties, 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid may have applications in agriculture as a fungicide. Its structural features suggest that it could inhibit fungal growth effectively. Research into related compounds has shown that they can disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal survival .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole and pyridazine rings can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three categories of analogs: (1) pyridazine derivatives with alternative substituents, (2) triazole-substituted benzoic acids, and (3) coordination polymers derived from related ligands.

Pyridazine Derivatives with Alternative Substituents

Key Differences :

- Functional Group Impact : The carboxylic acid group in the target compound enhances metal-binding affinity compared to the amine group in N-phenyl derivatives, which rely on weaker intermolecular interactions .

Triazole-Substituted Benzoic Acids

Key Differences :

- Substituent Position: The triazole group at position 6 (pyridazine) versus positions 3/4 (benzene) alters spatial arrangement and ligand geometry, influencing MOF topology. For example, 4-(triazolyl)benzoic acid forms interpenetrating 3D diamond nets with Cu(II), while pyridazine analogs may favor open-channel frameworks due to increased nitrogen donor sites .

Coordination Polymer Performance

| Ligand Used in Polymer | Metal Ion | Polymer Structure | Porosity/Surface Area | Stability |

|---|---|---|---|---|

| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | Cd(II) | 3D framework with 1D channels | High porosity | Stable up to 300°C |

| 6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic acid | Not reported* | Predicted 2D/3D networks | N/A | Likely lower thermal stability than benzene analogs |

*Note: Limited experimental data exist for MOFs derived from the target compound. Its pyridazine core may reduce thermal stability compared to benzene-based ligands but enhance catalytic activity due to nitrogen-rich environments .

Biological Activity

6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid (CAS Number: 1179694-12-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, which includes a triazole ring fused to a pyridazine, positions it as a candidate for various therapeutic applications, including anti-cancer and antibacterial activities.

- Molecular Formula : C7H5N5O2

- Molecular Weight : 191.15 g/mol

- Purity : 95%

- IUPAC Name : 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid

- SMILES Notation : O=C(O)C1=CC=C(N2C=NC=N2)N=N1

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing triazole and pyridazine moieties. For instance, derivatives similar to 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid have been shown to exhibit significant activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 22i | A549 | 0.83 ± 0.07 |

| 22i | MCF-7 | 0.15 ± 0.08 |

| 22i | HeLa | 2.85 ± 0.74 |

These results indicate that derivatives of this compound can act as effective inhibitors of tumor growth by targeting specific pathways associated with cancer cell proliferation .

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been explored. Compounds with similar structural features have demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be significantly lower than those of standard antibiotics:

| Compound Type | MIC (µg/mL) |

|---|---|

| Triazole Derivatives | 3.12 - 12.5 |

| Control (Ciprofloxacin) | 2 |

This suggests that the incorporation of triazole rings can enhance the antibacterial efficacy of these compounds .

The biological activity of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid is largely attributed to its ability to inhibit key enzymes and proteins involved in cell signaling pathways. For example:

- c-Met Kinase Inhibition : Compounds derived from this scaffold have shown to inhibit c-Met kinase, a receptor tyrosine kinase implicated in cancer progression and metastasis. The inhibition of c-Met can lead to reduced tumor growth and improved responses to therapy .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of various triazole-pyridazine derivatives, compound 22i was identified as a potent inhibitor against multiple cancer cell lines with IC50 values indicating strong cytotoxicity. The study employed various assays including cell cycle analysis and apoptosis assays to confirm the mechanism of action .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of triazole derivatives against Staphylococcus aureus. The study compared the efficacy of these compounds to standard antibiotics and found that certain derivatives exhibited superior activity, suggesting their potential use in treating resistant bacterial infections .

Q & A

Q. Advanced

- pH stability profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) may enhance stability .

- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.

- Salt formation : Convert the carboxylic acid to sodium or potassium salts to improve shelf life, as demonstrated for triazolo-thiadiazine salts .

How can computational modeling predict the compound’s potential as a kinase inhibitor?

Q. Advanced

- Molecular docking : Dock the compound into ATP-binding pockets of kinases (e.g., EGFR, VEGFR) using AutoDock Vina. Prioritize kinases with conserved hydrogen-bonding residues (e.g., hinge-region amides) that interact with the triazole and pyridazine moieties .

- MD simulations : Simulate binding stability over 100 ns to assess residence time.

- Enzymatic assays : Validate predictions using kinase inhibition assays (e.g., ADP-Glo™) .

What analytical methods are recommended for detecting degradation products during storage?

Q. Advanced

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- HPLC-DAD/UV : Monitor degradation peaks with photodiode array detection to identify impurities.

- LC-MS/MS : Characterize degradation products structurally, as applied in stability studies of pyridazine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.